![molecular formula C8H8ClNO3S B428974 Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate CAS No. 590355-43-4](/img/structure/B428974.png)

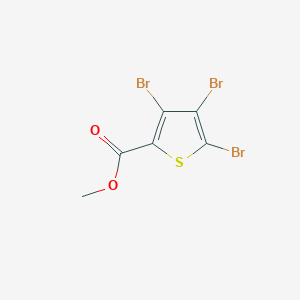

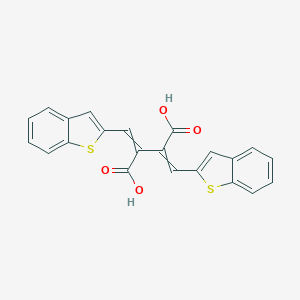

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” is a chemical compound. It has a molecular weight of 248.71 . The IUPAC name for this compound is methyl 2-(2-chloroacetamido)-5-methyl-1H-1lambda3-thiophene-3-carboxylate .

Synthesis Analysis

The synthesis of thiophene derivatives, including “Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate”, often involves condensation reactions such as the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis

The InChI code for “Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” is 1S/C9H11ClNO3S/c1-5-3-6 (9 (13)14-2)8 (15-5)11-7 (12)4-10/h3,15H,4H2,1-2H3, (H,11,12) .Physical And Chemical Properties Analysis

“Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” is a compound with a molecular weight of 248.71 . It should be stored at a temperature of 28 C .Applications De Recherche Scientifique

Crystal Structure and Synthesis

- Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate has been explored for its crystal structure properties. The structure is composed of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation with respect to the C2=C3 double bond. These properties stabilize the crystal structure through intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Synthesis and Modification

- A study on the synthesis of derivatives, including methyl 3-amino-1 and 3-hydroxy-2 2-thiophen carboxylates, revealed a valuable synthesis process. This process involves the base-induced condensation of methyl thioglycollate with halogenated compounds (P. Huddleston & J. M. Barker, 1979).

Chemical Reactions

- A study of methyl 3-amino-2-thiophene carboxylate reacting with orthoesters to produce N-(2-carbomethoxy thienyl) imidates was conducted. This reaction highlighted the mechanism of cyclization and the relative activities of the ester and imidate groups (B. Hajjem et al., 2010).

Application in Synthesis of Pharmaceutical Intermediates

- Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate for pharmaceuticals and herbicides, demonstrates the significance of this class of compounds in pharmaceutical manufacturing. The study also focused on the recovery and reuse of acetic acid in its production process (Wang Tian-gui, 2006).

Biological Properties and Potential Uses

- The compound's derivatives show potential in biological applications. For instance, derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid, synthesized through reactions with chloroacetyl and chloropropionic acids, demonstrated psychotropic and cytostatic activity (Z. Machoń, 1976).

Synthesis of Novel Compounds

- The synthesis of novel 4-arylazo-3-methylthiophenes from 2-arylhydrazono-2-acetyl thioacetanilide derivatives with various α-halogenated reagents, including chloroacetone and ethyl chloroacetate, shows the compound's versatility in creating new chemical entities (H. E. Gafer & E. Abdel‐Latif, 2011).

Orientations Futures

The future directions for research on “Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate” and other thiophene derivatives are promising. Thiophene derivatives have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLPUZFVMNXYIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[6-(2-ethoxy-1,1-dimethyl-2-oxoethoxy)dibenzo[b,d]thien-4-yl]oxy}-2-methylpropanoate](/img/structure/B428898.png)

![2-methyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B428903.png)

![1-Bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide](/img/structure/B428906.png)

![1-hydroxy-2H-thieno[2,3-d]diazaborinine](/img/structure/B428907.png)

![thieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428910.png)

![3-[(Benzylsulfanyl)methyl]-4-methyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B428911.png)

![2H-thieno[3,2-c]pyrazol-2-ylamine](/img/structure/B428915.png)